Ald-Ph-amido-PEG3-NHS ester
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Overview
Description
Ald-Ph-amido-PEG3-NHS ester: is a non-cleavable 3-unit polyethylene glycol (PEG) linker specifically designed for the synthesis of antibody-drug conjugates (ADCs). This compound is utilized as a chemical linker to connect antibodies and drugs, forming stable conjugates . The compound’s structure includes a benzaldehyde group, which allows it to undergo reactions with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-amido-PEG3-NHS ester involves the reaction of a PEG3 linker with an NHS ester and an aldehyde group. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to maintain the integrity of the product. The final product is purified using techniques such as chromatography to achieve a purity of over 90% .
Chemical Reactions Analysis
Types of Reactions: Ald-Ph-amido-PEG3-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, organic solvents (e.g., dimethyl sulfoxide, dichloromethane)
Conditions: Controlled temperature (typically room temperature), neutral to slightly basic pH
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the formation of antibody-drug conjugates .
Scientific Research Applications
Chemistry: Ald-Ph-amido-PEG3-NHS ester is used in the synthesis of antibody-drug conjugates, which are crucial in targeted drug delivery systems .
Biology: In biological research, this compound is used to create stable linkages between antibodies and drugs, enhancing the specificity and efficacy of therapeutic agents .
Medicine: In medical research, this compound is employed in the development of targeted cancer therapies. The stable conjugates formed with this linker improve the delivery of cytotoxic drugs to cancer cells while minimizing off-target effects .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of antibody-drug conjugates, which are essential for the development of new therapeutic agents .
Mechanism of Action
Ald-Ph-amido-PEG3-NHS ester exerts its effects by forming stable amide bonds with primary amines. The NHS ester group reacts with the amine group of an antibody, creating a stable linkage. This stable conjugate allows for the targeted delivery of drugs to specific cells, such as cancer cells .
Comparison with Similar Compounds
Ald-Ph-PEG3-amine TFA salt: Contains a benzaldehyde group and a primary amine, used for similar conjugation reactions.
Azido-PEG3-NHS ester: Another PEG linker with an azido group, used for click chemistry reactions.
Uniqueness: Ald-Ph-amido-PEG3-NHS ester is unique due to its non-cleavable nature, which provides stable and long-lasting conjugates. This stability is particularly advantageous in therapeutic applications where prolonged drug delivery is required .
Properties
Molecular Formula |
C21H26N2O9 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H26N2O9/c24-15-16-1-3-17(4-2-16)21(28)22-8-10-30-12-14-31-13-11-29-9-7-20(27)32-23-18(25)5-6-19(23)26/h1-4,15H,5-14H2,(H,22,28) |
InChI Key |
LFDQXMGOLAFWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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